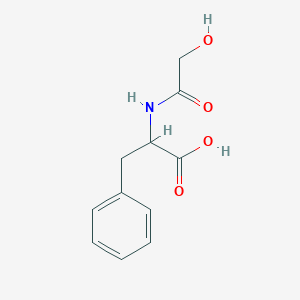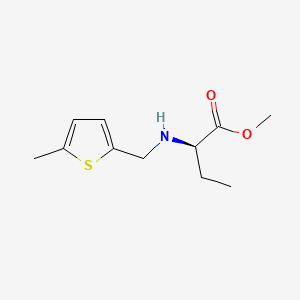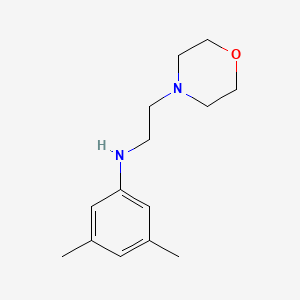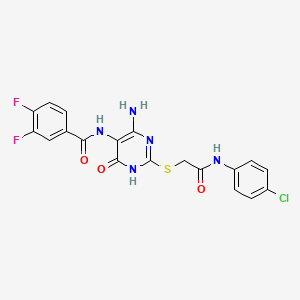
Glycolate-Phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycolate-Phenylalanine is a compound that combines glycolate and phenylalanine, two significant molecules in biochemistry Glycolate is a simple hydroxy acid, while phenylalanine is an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycolate-Phenylalanine typically involves the coupling of glycolate and phenylalanine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., EDC or DCC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes the protection of functional groups, coupling of glycolate and phenylalanine, and subsequent deprotection and purification steps.
化学反応の分析
Types of Reactions: Glycolate-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The glycolate moiety can be oxidized to glyoxylate under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the phenylalanine moiety can be substituted with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the glycolate moiety results in glyoxylate, while reduction can yield different hydroxy acid derivatives.
科学的研究の応用
Glycolate-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: this compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of biodegradable polymers and other materials with specific properties.
作用機序
The mechanism of action of Glycolate-Phenylalanine involves its interaction with various molecular targets and pathways. The glycolate moiety can participate in metabolic pathways such as the glyoxylate cycle, while the phenylalanine moiety can be involved in protein synthesis and other biochemical processes. The compound’s effects are mediated through its binding to specific enzymes and receptors, influencing cellular functions and metabolic activities.
類似化合物との比較
Glycolate-Phenylalanine can be compared with other similar compounds, such as:
Glycolate-Alanine: Another glycolate-amino acid conjugate with different properties and applications.
Phenylalanine-Glycine: A dipeptide with distinct biochemical and therapeutic potential.
Glyoxylate-Phenylalanine: A related compound where glycolate is oxidized to glyoxylate, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of glycolate and phenylalanine, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
2-[(2-hydroxyacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c13-7-10(14)12-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)(H,15,16) |
InChIキー |
NDOMNCKCNVGBNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14123528.png)
![1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-](/img/structure/B14123529.png)

![[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol](/img/structure/B14123554.png)
![3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B14123568.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B14123575.png)

![9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid](/img/structure/B14123585.png)

![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)



![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)
